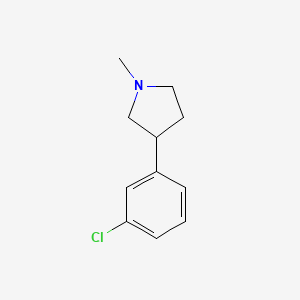

3-(3-Chlorophenyl)-1-methylpyrrolidine

Beschreibung

3-(3-Chlorophenyl)-1-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring

Eigenschaften

Molekularformel |

C11H14ClN |

|---|---|

Molekulargewicht |

195.69 g/mol |

IUPAC-Name |

3-(3-chlorophenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-13-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6,8H2,1H3 |

InChI-Schlüssel |

NKGPTPMYTQPTDM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(C1)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. The reaction conditions typically involve:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

Substitution: Sodium hydroxide in ethanol, potassium carbonate in acetone

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Substituted chlorophenyl derivatives

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-1-methylpyrrolidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with similar structural features.

1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group and similar pharmacological properties.

Uniqueness

3-(3-Chlorophenyl)-1-methylpyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(3-Chlorophenyl)-1-methylpyrrolidine, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of m-chlorobenzylamine with succinic anhydride under reflux conditions. The product is isolated through filtration and recrystallization from suitable solvents like toluene or xylene.

Chemical Structure:

- Molecular Formula: C12H14ClN

- Molecular Weight: 221.70 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a variety of pathogens, including bacteria and fungi. The compound's mechanism appears to involve the inhibition of key enzymes essential for microbial growth .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, disrupting metabolic processes and cellular signaling pathways. This inhibition can lead to various biological effects depending on the targeted enzyme.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

- Inhibition of MmpL3 in Mycobacterium tuberculosis :

-

Pharmacokinetics :

- Pharmacokinetic studies indicate that after administration in animal models, the compound reaches significant concentrations in plasma and liver but exhibits limited permeability across the blood-brain barrier (BBB). This characteristic is crucial for evaluating its therapeutic potential in neurological conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(p-Chlorophenyl)-N-methyl-succinimide | Structure | Antimicrobial |

| 2-(o-Chlorophenyl)-N-methyl-succinimide | Structure | Antifungal |

| 2-(m-Fluorophenyl)-N-methyl-succinimide | Structure | Antibacterial |

The meta-substituted structure of this compound gives it unique steric and electronic properties that influence its reactivity and biological activity compared to its ortho- and para-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.